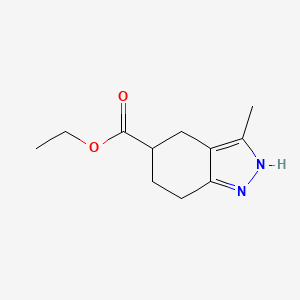

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7(2)12-13-10/h8H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJDRUBLUMOHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=NNC(=C2C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate has been investigated for its potential therapeutic effects.

Key Findings :

- Anticancer Activity : Research indicates that derivatives of indazole compounds can exhibit anticancer properties. Studies have shown that modifications in the indazole structure can lead to enhanced cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that compounds with indazole structures may possess antibacterial and antifungal activities. The specific ethyl ester form may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial therapies .

Agrochemicals

The compound's structural characteristics make it a candidate for developing new agrochemicals.

Case Studies :

- Pesticide Development : Research into indazole derivatives has shown promise in the development of novel pesticides. These compounds can target specific biochemical pathways in pests while minimizing toxicity to non-target organisms .

- Herbicides : The potential for creating selective herbicides based on the indazole scaffold has been explored, with some derivatives demonstrating effective herbicidal activity against common weeds .

Material Science

In material science, ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate can be utilized in the synthesis of polymers and other materials.

Applications :

- Polymer Synthesis : The compound can serve as a monomer or additive in polymer chemistry to enhance properties such as thermal stability and mechanical strength .

- Nanomaterials : Research is ongoing into the incorporation of indazole derivatives into nanomaterials for applications in electronics and photonics due to their unique electronic properties .

Data Table of Key Research Findings

Mechanism of Action

The mechanism by which Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate belongs to a family of tetrahydroindazole carboxylates with variations in substituents and ring systems. Table 1 highlights structurally similar compounds and their similarity scores derived from computational analyses :

Table 1: Structural Analogues and Similarity Scores

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 1823301-33-2 | 0.97 |

| 3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 1466865-03-1 | 0.97 |

| 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid | 1338247-89-4 | 0.97 |

| 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | N/A | 0.95 |

Key structural differences include:

- Substituent Modifications : Methyl or ethyl groups at positions 3 and 5 alter steric and electronic properties, impacting binding affinity in biological systems.

- Ring System: The hexacyclic indazole core contrasts with heptacyclic cyclohepta[c]pyrazole derivatives, which exhibit lower synthetic yields (50%) due to higher precursor costs (e.g., cycloheptanone) .

Biological Activity

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (CAS No. 1956379-74-0) is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of Indazole Derivatives

The synthesis of ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. Recent studies have highlighted various synthetic routes that yield high purity and yield of this compound, emphasizing the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate has been evaluated for its antimicrobial properties. Research indicates that derivatives of indazole exhibit significant activity against various microbial strains. In particular, studies have shown that certain modifications to the indazole structure can enhance its efficacy against resistant strains .

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate | Antimicrobial | |

| Indazole derivatives | Antimicrobial activity against resistant strains |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Antitumor Activity

Recent findings indicate that ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate exhibits antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The mechanism appears to involve inhibition of specific kinases associated with tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the indazole ring significantly influence biological activity. For instance, substituents at the 4 and 6 positions have been shown to enhance inhibitory effects against target enzymes and improve overall potency .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various indazole derivatives highlighted that ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate exhibited superior antimicrobial activity compared to standard antibiotics .

- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound demonstrated significant antiproliferative effects with IC50 values indicating strong potential for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate, and what experimental conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions. For example, a one-pot cyclocondensation of hydrazine derivatives with cyclic ketones (e.g., cyclohexanone derivatives) in ethanol or THF under acidic catalysis (e.g., HCl or acetic acid) yields the tetrahydroindazole core. Ethyl esterification is achieved using ethyl chloroformate or via a Curtius rearrangement. Key parameters include:

- Temperature : 60–80°C for cyclization .

- Catalyst : p-TsOH or ZnCl₂ improves regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .

- Data Contradiction Note : Yields vary (50–85%) depending on substituent steric effects; bulkier groups reduce cyclization efficiency .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:

- Crystallization : Slow evaporation from ethanol/water mixtures produces suitable crystals .

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL (for small-molecule refinement) and OLEX2 for visualization. Hydrogen bonding networks are analyzed using PLATON .

- Example Data : Triclinic P1 space group with Z = 2, unit cell parameters a = 8.585 Å, b = 9.053 Å, c = 14.884 Å .

Advanced Research Questions

Q. How do conformational dynamics (e.g., ring puckering) influence the compound’s biological activity?

- Methodological Answer : Puckering parameters (Cremer-Pople coordinates) quantify non-planarity in the tetrahydroindazole ring. Computational workflows:

- Geometry Optimization : DFT (B3LYP/6-31G*) in Gaussian 15.

- Puckering Analysis : Use the

CP_ring_puckerscript in VMD to calculate amplitude (q) and phase (φ) angles . - Experimental Correlation : High puckering amplitude (q > 0.5 Å) correlates with enhanced binding to dihydroorotate dehydrogenase (DHODH) due to better complementarity to the active site .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Discrepancies arise from stereochemical variations, impurity profiles, or assay conditions. Mitigation strategies:

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers .

- Activity Assays : Standardize cell lines (e.g., HeLa vs. HEK293) and control for metabolic interference (e.g., CYP450 inhibition screening) .

- Impurity Profiling : LC-MS (ESI+) identifies byproducts like de-esterified carboxylates, which may antagonize activity .

Q. How can molecular docking predict the compound’s interaction with enzymatic targets like DHODH?

- Methodological Answer : Docking workflows involve:

- Protein Preparation : Fetch DHODH structure (PDB: 2D3G), remove water, add hydrogens in UCSF Chimera.

- Ligand Parameterization : Generate 3D conformers of the compound using Open Babel (MMFF94 force field).

- Docking : AutoDock Vina with a grid box centered on the flavin mononucleotide (FMN) binding site.

- Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values (e.g., 1.8 µM in Jurkat cells) .

Methodological Best Practices

Q. What analytical techniques confirm purity and structural integrity post-synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.